

# comparing the pharmacological profiles of azaspiro[4.5]decane derivatives

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## Compound of Interest

Compound Name: 8-Azaspiro[4.5]decane hydrochloride

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## A Comparative Pharmacological Guide to Azaspiro[4.5]decane Derivatives

The azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, affording compounds with diverse pharmacological profiles. This guide provides a comparative analysis of the pharmacological properties of various azaspiro[4.5]decane derivatives, focusing on their interactions with key biological targets within the central nervous system and beyond. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and therapeutic development.

## Data Presentation: Comparative Pharmacological Activity

The following tables summarize the quantitative data for representative azaspiro[4.5]decane derivatives, allowing for a direct comparison of their potencies at various targets. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Sigma-1 ( $\sigma_1$ ) Receptor Binding Affinity of Azaspiro[4.5]decane Derivatives

Compound ID	Structure	Ki (nM)	Reference
Compound 8	1-oxa-8-azaspiro[4.5]decane derivative	0.47 - 12.1	[1]
5a	8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane	5.4 ± 0.4	[2][3][4]

Table 2: TYK2/JAK1 Kinase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Compound ID	Target	IC50 (nM)	Reference
Compound 48	TYK2	6	[3][5]
JAK1	37	[3][5]	

Table 3: Delta-Opioid Receptor (DOR) Binding Affinity and Functional Activity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Compound ID	Binding Affinity (Ki, μM)	G-protein Activation (cAMP inhibition)	Reference
Compound 1	Submicromolar	Agonist	[6]
Compound 2	Submicromolar	Agonist	[6]
Compound 3	Submicromolar	Agonist	[6]

Table 4: RIPK1 Kinase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Compound ID	IC50 (nM)	Reference
Compound 41	92	

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

### Radioligand Binding Assay for Sigma-1 Receptor

This assay determines the binding affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.[\[7\]](#)[\[8\]](#)

#### Materials:

- Membrane Preparation: Homogenates from tissues or cells expressing the sigma-1 receptor.
- Radioligand:  $[^3\text{H}]$ -(+)-pentazocine, a selective sigma-1 receptor agonist.[\[7\]](#)
- Non-specific Binding Control: Haloperidol (10  $\mu\text{M}$ ).[\[7\]](#)[\[8\]](#)
- Assay Buffer: Tris-HCl (50 mM, pH 7.4).
- Instrumentation: Scintillation counter.

#### Procedure:

- Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of  $[^3\text{H}]$ -(+)-pentazocine.
- Parallel incubations are performed in the presence of a high concentration of haloperidol to determine non-specific binding.
- After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
- The radioactivity retained on the filters is quantified using a scintillation counter.
- The  $K_i$  value is calculated from the  $\text{IC}_{50}$  value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

## In Vitro Biochemical Kinase Assay for TYK2/JAK1

This protocol is for determining the direct inhibitory activity of a compound on purified TYK2 and JAK1 enzymes using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).<sup>[9]</sup>

### Materials:

- Enzymes: Purified recombinant TYK2 and JAK1.
- Substrate: A suitable peptide substrate for TYK2/JAK1.
- ATP: Adenosine triphosphate.
- Assay Buffer: Kinase buffer containing HEPES, MgCl<sub>2</sub>, DTT, and BSA.
- Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega).
- Instrumentation: Luminometer.

### Procedure:

- Add the test compound at various concentrations to the wells of an assay plate.
- Add a solution containing the kinase and substrate peptide to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
- Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
- Measure the luminescence using a plate reader.
- The IC<sub>50</sub> value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

# Calcium Mobilization Assay for M1 Muscarinic Receptor Activation

This assay measures the increase in intracellular calcium upon activation of the Gq-coupled M1 muscarinic receptor.[\[2\]](#)

## Materials:

- Cells: A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK-M1).[\[2\]](#)
- Calcium Indicator Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[\[2\]](#)
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[\[2\]](#)
- Instrumentation: Fluorescence plate reader with an injection system.

## Procedure:

- Seed the M1-expressing cells into a 96-well black, clear-bottom plate and incubate overnight.
- Load the cells with the calcium indicator dye.
- Prepare a dilution series of the test compound (agonist) in the assay buffer.
- Place the cell plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
- Inject the agonist into the wells and record the fluorescence intensity over time.
- The increase in fluorescence corresponds to the increase in intracellular calcium.
- The EC50 value is determined by plotting the peak fluorescence response against the agonist concentration.

# cAMP Accumulation Assay for G-protein Coupled Receptors (GPCRs)

This assay quantifies intracellular cyclic adenosine monophosphate (cAMP) levels to determine the activation of Gs or Gi-coupled receptors.[\[10\]](#)

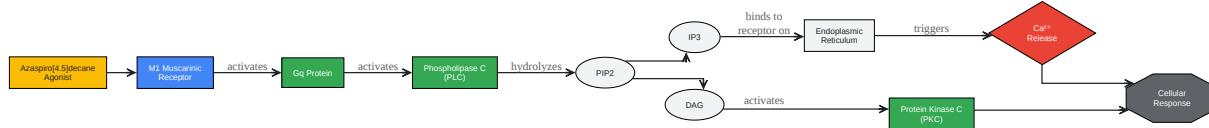
## Materials:

- Cells: A cell line expressing the GPCR of interest.
- Stimulation Buffer: Buffer appropriate for the cell line.
- PDE Inhibitor: (e.g., IBMX) to prevent cAMP degradation.
- cAMP Assay Kit: A kit for detecting cAMP (e.g., HTRF, AlphaScreen, or luminescence-based).
- Instrumentation: A plate reader compatible with the chosen assay kit.

## Procedure:

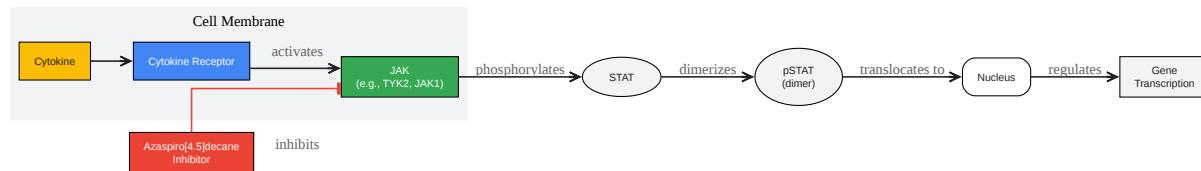
- Seed cells into a multi-well plate and incubate.
- Pre-treat the cells with a PDE inhibitor.
- Add the test compound at various concentrations. For Gi-coupled receptors, cells are co-stimulated with an agent that increases basal cAMP levels (e.g., forskolin).
- Incubate for a defined period to allow for cAMP accumulation or inhibition.
- Lyse the cells and detect the intracellular cAMP levels using the chosen assay kit.
- The EC50 or IC50 value is determined by plotting the cAMP concentration against the logarithm of the compound concentration.

## Mandatory Visualizations Signaling Pathway Diagrams



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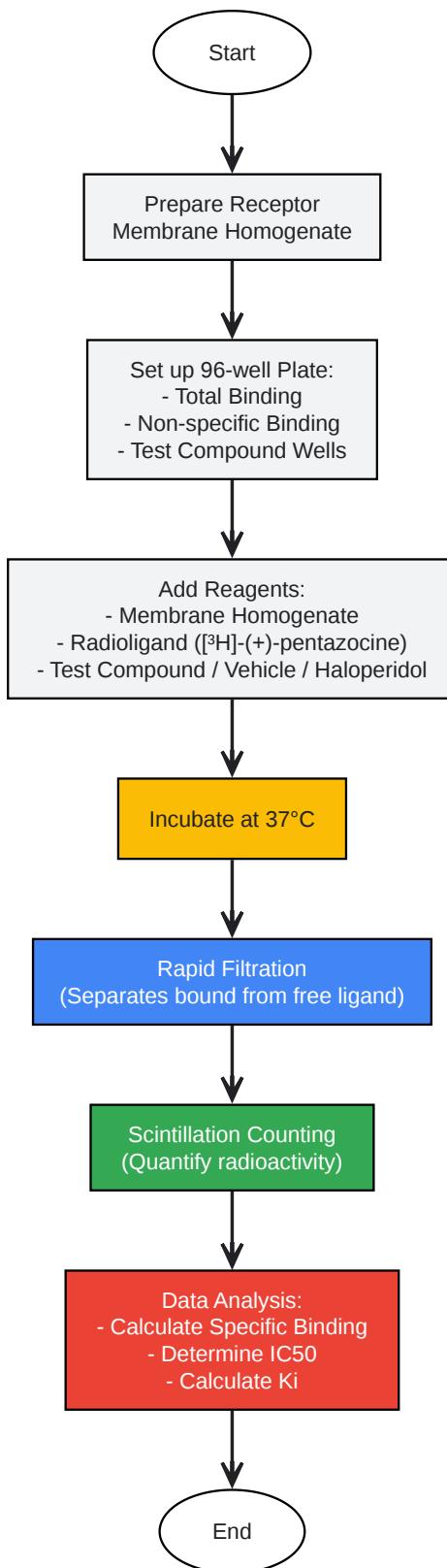
Caption: Gq-coupled M1 muscarinic receptor signaling pathway.



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Caption: Inhibition of the JAK-STAT signaling pathway.

## Experimental Workflow Diagram

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Caption: Experimental workflow for a radioligand binding assay.

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